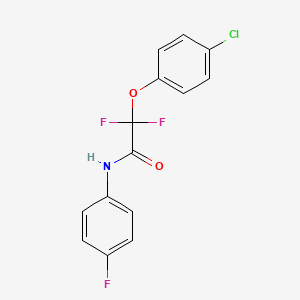
2-(3-Fluorophenyl)morpholine
Descripción general
Descripción
“2-(3-Fluorophenyl)morpholine” is a chemical compound that contains a morpholine ring . Morpholine is a heterocycle featured in numerous approved and experimental drugs as well as bioactive molecules .
Synthesis Analysis
The synthesis of morpholines has been a subject of interest due to their widespread availability in natural products and biologically relevant compounds . Recent advances in the synthesis of morpholines involve the use of 1,2-amino alcohols, aziridines, epoxides, and related compounds . A specific method for the synthesis of 2- and 3-trifluoromethylmorpholines has been reported, which started from the commercially available 2-trifluoromethyloxirane .Molecular Structure Analysis
The molecular formula of “2-(3-Fluorophenyl)morpholine” is C10H12FNO . The average mass is 181.207 Da .Chemical Reactions Analysis
Morpholine, the core structure in “2-(3-Fluorophenyl)morpholine”, is often employed in the field of medicinal chemistry for its advantageous physicochemical, biological, and metabolic properties . It is an integral component of the pharmacophore for certain enzyme active-site inhibitors .Physical And Chemical Properties Analysis
Morpholine, which is a part of “2-(3-Fluorophenyl)morpholine”, appears as a colorless liquid with a fishlike odor . It is less dense than water and soluble in water .Aplicaciones Científicas De Investigación
Synthesis of Biologically Active Molecules
2-(3-Fluorophenyl)morpholine: is frequently utilized in the synthesis of biologically active molecules. Its incorporation into compounds can significantly affect their pharmacokinetic and pharmacodynamic properties. For instance, morpholine derivatives are known to exhibit a range of biological activities, including antifungal, antibacterial, and antitumor effects .
Development of Pharmaceutical Agents
The morpholine ring is a common feature in pharmaceutical agents due to its versatility and the stability it confers on the drug molecules2-(3-Fluorophenyl)morpholine can be used as a building block in the design of new drugs, particularly those targeting central nervous system disorders .
Agrichemical Formulations
In the field of agrichemistry, 2-(3-Fluorophenyl)morpholine derivatives may be used to create novel pesticides or herbicides. The fluorophenyl group can enhance the binding affinity of these compounds to their biological targets, improving their efficacy .
Material Sciences
This compound can also find applications in material sciences, particularly in the synthesis of novel polymers or coatings that require specific properties conferred by the fluorophenyl group, such as resistance to degradation or particular electronic characteristics .
Organic Synthesis Methodologies
2-(3-Fluorophenyl)morpholine: is used in organic synthesis as a reagent or catalyst in various chemical reactions. Its unique structure can facilitate the formation of new bonds or functional groups in a target molecule .
Preclinical Drug Metabolism Studies
The compound is valuable in preclinical drug metabolism studies. Specifically, 14C-labeled morpholine derivatives, which can include the 2-(3-Fluorophenyl) variant, are used to track the absorption, distribution, metabolism, and excretion (ADME) of drugs .
Mecanismo De Acción
Target of Action
It’s worth noting that morpholine derivatives and fluorophenyl compounds have been found to interact with various receptors and enzymes . The specific targets would depend on the exact structure and functional groups present in the compound.
Mode of Action
Based on the known actions of similar compounds, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and van der waals forces . The fluorine atom could enhance the lipophilicity and metabolic stability of the compound, potentially increasing its potency .
Biochemical Pathways
Similar compounds have been found to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound could potentially affect multiple pathways depending on its specific targets.
Pharmacokinetics
The presence of the fluorophenyl group could potentially enhance the compound’s metabolic stability and lipophilicity, which could in turn affect its absorption and distribution . The morpholine ring could also influence the compound’s pharmacokinetic properties .
Result of Action
Based on the known effects of similar compounds, it could potentially influence a variety of cellular processes, depending on its specific targets .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of 2-(3-Fluorophenyl)morpholine. For instance, the compound’s stability could be affected by the pH of its environment, while its efficacy could be influenced by the presence of other competing molecules .
Safety and Hazards
Propiedades
IUPAC Name |
2-(3-fluorophenyl)morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO/c11-9-3-1-2-8(6-9)10-7-12-4-5-13-10/h1-3,6,10,12H,4-5,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLENKPLLMGPQSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60977547 | |
| Record name | 2-(3-Fluorophenyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60977547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62008-55-3 | |
| Record name | 2-(3-Fluorophenyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60977547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-fluorophenyl)morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-(pyridin-3-yl)thiazol-2-amine hydrochloride](/img/structure/B2849890.png)
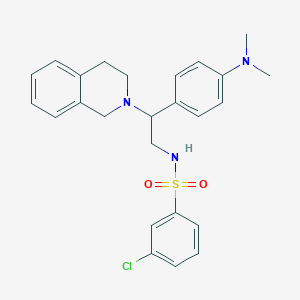
![4-[3-(1-Naphthyl)acryloyl]phenyl octanoate](/img/structure/B2849894.png)
![N-{4-[1-[(4-fluorophenyl)sulfonyl]-5-(2-furyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethanesulfonamide](/img/structure/B2849895.png)
![N,4-Dimethyl-N-[(S)-alpha-methylphenethyl]benzenesulfonamide](/img/structure/B2849896.png)
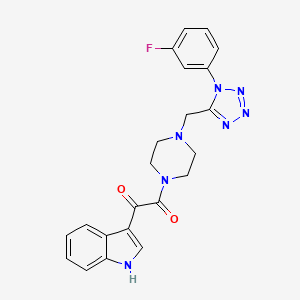
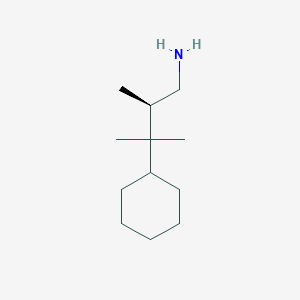
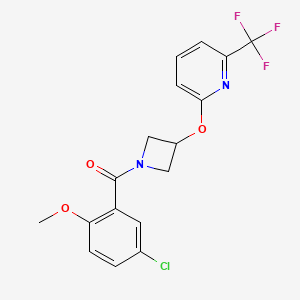
![N-(2-phenylethyl)-1-{3-[(phenylsulfonyl)amino]benzoyl}piperidine-4-carboxamide](/img/structure/B2849903.png)
![[3-(2,6-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2849906.png)

![1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-3-(thiophen-2-yl)pyrrolidine](/img/structure/B2849910.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2849911.png)
